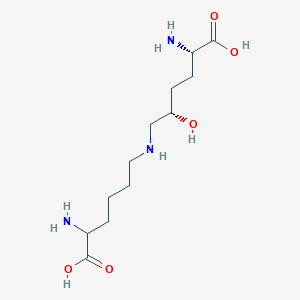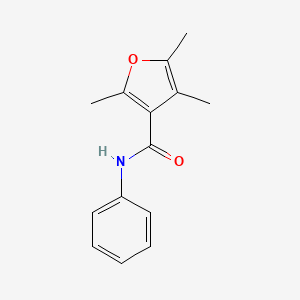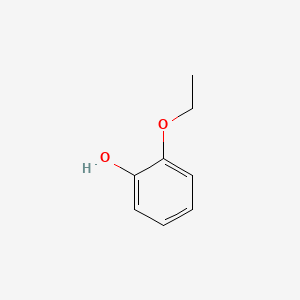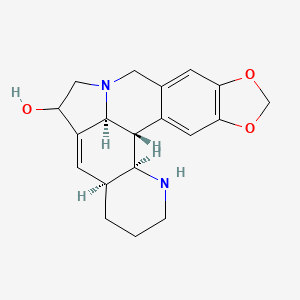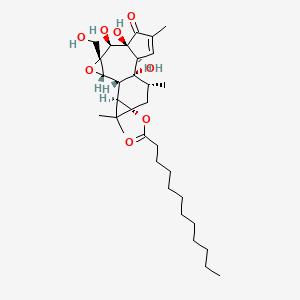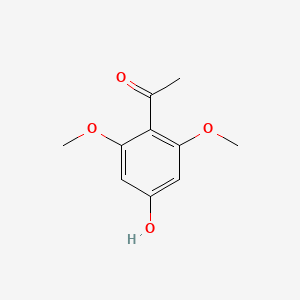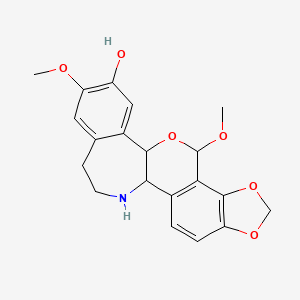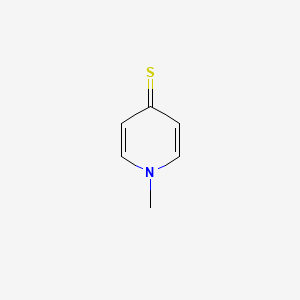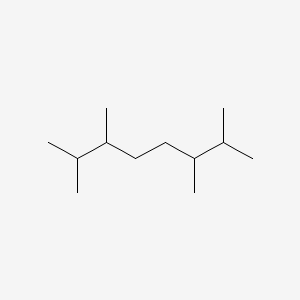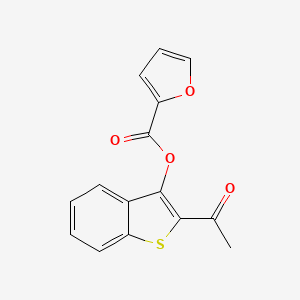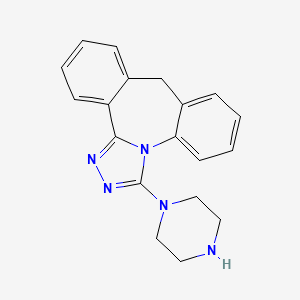
Pitrazepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PITRAZEPINE, also known as mirtazapine, is a tetracyclic piperazino-azepine compound primarily used as an antidepressant. It is known for its unique pharmacological profile, which includes noradrenergic and specific serotonergic activity. This compound is often prescribed for the treatment of major depressive disorder and is also used off-label for conditions such as anxiety, insomnia, and appetite stimulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PITRAZEPINE involves several key steps:
Formation of the Intermediate: The process begins with the preparation of a carboxylic acid compound, which is then converted into a ketone compound through a series of reactions.
Reduction: The ketone compound is optionally reduced using a mild reduction agent to form an intermediate hydroxy compound.
Final Reduction: The final step involves the reduction of the ketone or hydroxy compound using a strong reduction agent to form PITRAZEPINE
Industrial Production Methods: Industrial production of PITRAZEPINE typically involves the use of advanced techniques such as solvent-free phase inversion temperature methods to create lipid nanocapsules for targeted drug delivery. This method ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: PITRAZEPINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: PITRAZEPINE can undergo nucleophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, chloroform, acetonitrile
Major Products: The major products formed from these reactions include various derivatives of PITRAZEPINE, which may have different pharmacological properties .
Scientific Research Applications
PITRAZEPINE has a wide range of applications in scientific research:
Mechanism of Action
PITRAZEPINE exerts its effects through multiple mechanisms:
Noradrenergic and Serotonergic Activity: It enhances noradrenergic and serotonergic neurotransmission by antagonizing central alpha-2 adrenergic autoreceptors and heteroreceptors.
Receptor Blockade: It blocks postsynaptic 5-HT2 and 5-HT3 receptors, which contributes to its antidepressant and anti-anxiety effects.
Histamine Receptor Antagonism: The compound also has strong antihistaminergic effects, leading to sedation and increased appetite .
Comparison with Similar Compounds
PITRAZEPINE is often compared with other tetracyclic and tricyclic antidepressants:
Mianserin: Similar in structure and function but has a different side effect profile.
Amitriptyline: A tricyclic antidepressant with a broader range of side effects, including anticholinergic effects.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with a different mechanism of action but similar therapeutic uses .
Uniqueness: PITRAZEPINE’s unique combination of noradrenergic and specific serotonergic activity, along with its strong antihistaminergic effects, sets it apart from other antidepressants. This profile makes it particularly effective for patients with depression complicated by anxiety or insomnia .
Properties
CAS No. |
90685-01-1 |
|---|---|
Molecular Formula |
C19H19N5 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-piperazin-1-yl-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene |
InChI |
InChI=1S/C19H19N5/c1-3-7-16-14(5-1)13-15-6-2-4-8-17(15)24-18(16)21-22-19(24)23-11-9-20-10-12-23/h1-8,20H,9-13H2 |
InChI Key |
GXFWOMYQHNODFA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53 |
Canonical SMILES |
C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53 |
Key on ui other cas no. |
90685-01-1 |
Synonyms |
3-(piperazinyl)-1-9H-dibenz(c,f)triazolo(4,5-a)azepin pitrazepin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


